molecular formula C26H38N4 B10839844 1,6-Bis(4-phenylpiperazin-1-yl)hexane

1,6-Bis(4-phenylpiperazin-1-yl)hexane

Cat. No. B10839844
M. Wt: 406.6 g/mol
InChI Key: ORESESSHUCUUFK-UHFFFAOYSA-N
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Description

1,6-bis(4-phenylpiperazin-1-yl)hexane is a chemical compound that features two phenylpiperazine groups connected by a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-phenylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-phenylpiperazine. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,6-bis(4-phenylpiperazin-1-yl)hexane can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atoms.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated derivatives with reduced aromaticity.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1,6-bis(4-phenylpiperazin-1-yl)hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-bis(4-phenylpiperazin-1-yl)hexane is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors. The piperazine moieties can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence signaling pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: A simpler analog with one phenylpiperazine group.

    1,4-bis(4-phenylpiperazin-1-yl)butane: A shorter-chain analog with similar structural features.

Uniqueness

1,6-bis(4-phenylpiperazin-1-yl)hexane is unique due to its longer hexane chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, stability, and ability to interact with biological targets compared to its shorter-chain analogs .

properties

Molecular Formula

C26H38N4

Molecular Weight

406.6 g/mol

IUPAC Name

1-phenyl-4-[6-(4-phenylpiperazin-1-yl)hexyl]piperazine

InChI

InChI=1S/C26H38N4/c1(9-15-27-17-21-29(22-18-27)25-11-5-3-6-12-25)2-10-16-28-19-23-30(24-20-28)26-13-7-4-8-14-26/h3-8,11-14H,1-2,9-10,15-24H2

InChI Key

ORESESSHUCUUFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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